Acetylvaline-15N
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Overview
Description
Acetylvaline-15N is a nitrogen-15 labeled derivative of acetylvaline, an endogenous metabolite. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed metabolic and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylvaline-15N typically involves the incorporation of nitrogen-15 into the valine structure. One common method is the reductive amination of ketonic acids with nitrogen-15 labeled nitrite under ambient conditions driven by renewable electricity . This method is sustainable and avoids the use of toxic cyanides.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically modified microorganisms to incorporate nitrogen-15 into the amino acid structure. Chemical synthesis, on the other hand, involves the use of nitrogen-15 labeled precursors in a controlled laboratory setting .
Chemical Reactions Analysis
Types of Reactions
Acetylvaline-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce nitrogen-15 labeled valine derivatives, while reduction may yield nitrogen-15 labeled amines .
Scientific Research Applications
Acetylvaline-15N has a wide range of applications in scientific research:
Chemistry: Used in metabolic flux analysis and stable isotope labeling studies.
Biology: Helps in studying metabolic pathways and protein synthesis.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of acetylvaline-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the compound through various biochemical processes, providing insights into metabolic flux and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Nitrogen-15 labeled alanine
- Nitrogen-15 labeled glycine
- Nitrogen-15 labeled leucine
Uniqueness
Acetylvaline-15N is unique due to its specific labeling and the metabolic pathways it participates in. Compared to other nitrogen-15 labeled amino acids, this compound provides distinct insights into the metabolism of valine and its derivatives .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(2S)-2-(acetyl(15N)amino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
InChI Key |
IHYJTAOFMMMOPX-DWNZYCRPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.